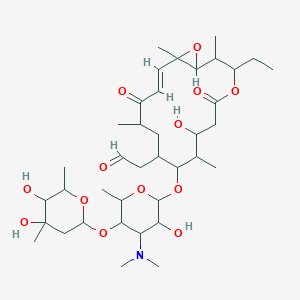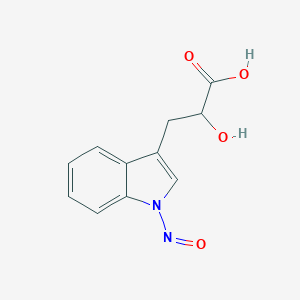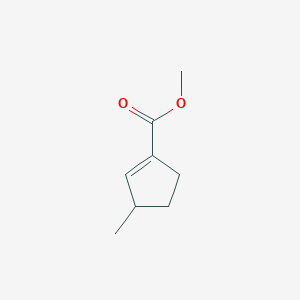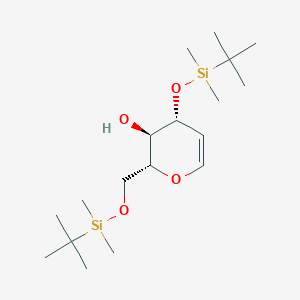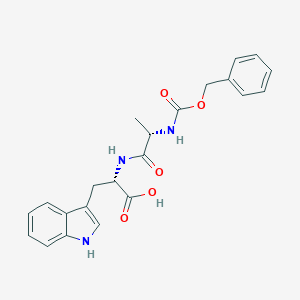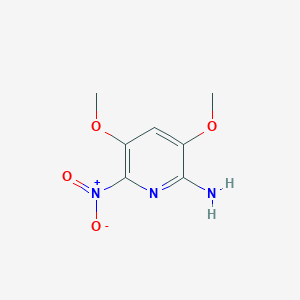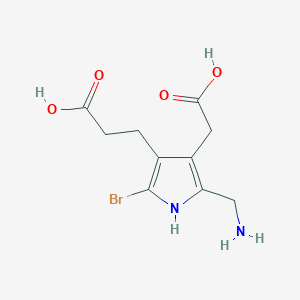
2-Bromoporphobilinogen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoporphobilinogen (2-BPBG) is a chemical compound that plays an essential role in the biosynthesis of heme, which is a vital component of hemoglobin. The chemical structure of 2-BPBG consists of a pyrrole ring and a carboxylic acid group.
Mécanisme D'action
2-Bromoporphobilinogen acts as a substrate for the porphobilinogen deaminase enzyme, which converts it into uroporphyrinogen III. This enzyme is involved in the heme biosynthesis pathway, which is essential for the production of hemoglobin. The inhibition of porphobilinogen deaminase by lead can lead to the accumulation of 2-Bromoporphobilinogen and other intermediates, resulting in porphyrias.
Effets Biochimiques Et Physiologiques
The accumulation of 2-Bromoporphobilinogen in the body can lead to various biochemical and physiological effects. In porphyrias, the accumulation of 2-Bromoporphobilinogen and other intermediates can cause symptoms such as abdominal pain, skin sensitivity to light, and neurological symptoms. Additionally, lead poisoning can lead to the inhibition of porphobilinogen deaminase, resulting in the accumulation of 2-Bromoporphobilinogen and other intermediates.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromoporphobilinogen has several advantages and limitations for lab experiments. One advantage is that it can be used as a substrate for the porphobilinogen deaminase enzyme, which is involved in the heme biosynthesis pathway. This enzyme is essential for the production of hemoglobin, making 2-Bromoporphobilinogen a useful tool for studying hemoglobin synthesis. However, one limitation is that the synthesis of 2-Bromoporphobilinogen is a complex process that requires the use of enzymes and chromatography techniques.
Orientations Futures
For the study of 2-Bromoporphobilinogen include the development of new methods for synthesizing the compound, the study of its effects in different organisms, and the development of new drugs that target the heme biosynthesis pathway.
Méthodes De Synthèse
The synthesis of 2-Bromoporphobilinogen involves the reaction between pyrrole-2-carboxylic acid and 4-bromo-5-aminolevulinic acid methyl ester. This reaction is catalyzed by the enzyme porphobilinogen synthase. The resulting product is 2-Bromoporphobilinogen, which can be purified through chromatography techniques.
Applications De Recherche Scientifique
2-Bromoporphobilinogen has various scientific research applications, including the study of heme biosynthesis, porphyrias, and lead poisoning. The compound is used as a substrate for the porphobilinogen deaminase enzyme, which is involved in the heme biosynthesis pathway. The measurement of porphobilinogen deaminase activity using 2-Bromoporphobilinogen can help diagnose porphyrias, which are a group of genetic disorders that affect heme metabolism. Additionally, 2-Bromoporphobilinogen can be used to study lead poisoning, as lead inhibits the activity of porphobilinogen deaminase.
Propriétés
Numéro CAS |
115828-91-6 |
|---|---|
Nom du produit |
2-Bromoporphobilinogen |
Formule moléculaire |
C10H13BrN2O4 |
Poids moléculaire |
305.12 g/mol |
Nom IUPAC |
3-[5-(aminomethyl)-2-bromo-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C10H13BrN2O4/c11-10-5(1-2-8(14)15)6(3-9(16)17)7(4-12)13-10/h13H,1-4,12H2,(H,14,15)(H,16,17) |
Clé InChI |
KBACDURQNLFTOL-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C1=C(NC(=C1CC(=O)O)CN)Br |
SMILES canonique |
C(CC(=O)O)C1=C(NC(=C1CC(=O)O)CN)Br |
Autres numéros CAS |
115828-91-6 |
Synonymes |
2-bromoporphobilinogen alpha-bromoporphobilinogen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



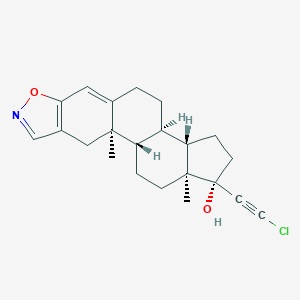
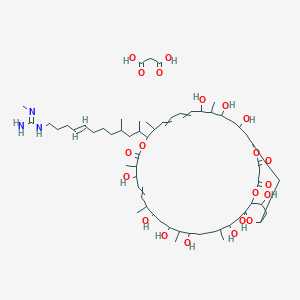
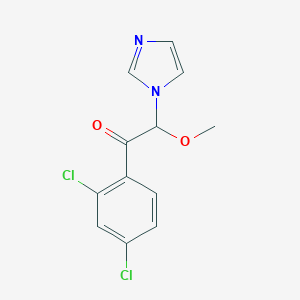
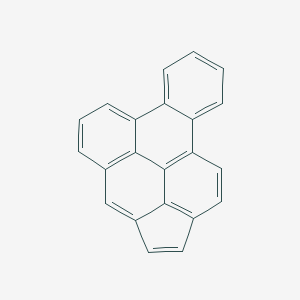
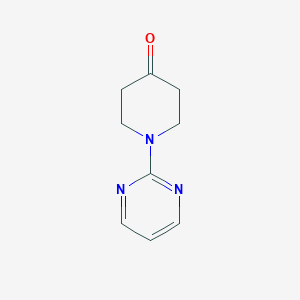
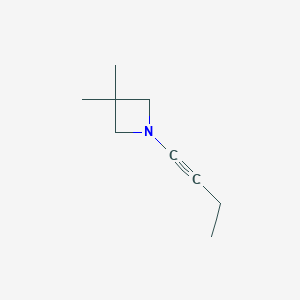
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
